REACTION_SMILES
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[CH3:21][C:22]([CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[CH:30][C:31]([O:32][CH2:33][CH3:34])=[O:35].[CH3:38][OH:39].[CH3:6][C:7]([CH2:8][C:9](=[O:10])[O:11][CH2:12][CH3:13])=[CH:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[K+:37].[OH-:36].[OH2:40].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5].[cH:41]1[cH:42][cH:43][n:44][cH:45][cH:46]1>>[CH3:6][C:7]([CH2:8][C:9](=[O:10])[OH:11])=[CH:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=C(C)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(C)=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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CC(=Cc1ccccc1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |